Cas no 866808-90-4 (1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one)

1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative with a sulfonylbenzyl substitution pattern, exhibiting potential as an intermediate in pharmaceutical synthesis. Its structural features, including the 6-fluoro group and 4-chlorobenzenesulfonyl moiety, contribute to enhanced reactivity and selectivity in medicinal chemistry applications. The compound’s rigid heterocyclic core and electron-withdrawing substituents make it a candidate for further derivatization in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while the chlorophenylsulfonyl group may improve binding affinity in biological systems. Suitable for research-scale applications, this compound offers a balance of stability and synthetic versatility.
1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one structure
866808-90-4 structure
Product Name:1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
CAS No:866808-90-4
MF:C22H15ClFNO3S
MW:427.87580704689
CID:5914520
PubChem ID:2137129
Update Time:2025-05-20

1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
    • F1604-0760
    • MLS000722099
    • SMR000236776
    • HMS2584C19
    • 1-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one
    • CHEMBL1392722
    • 866808-90-4
    • AKOS001835037
    • CCG-135565
    • Inchi: 1S/C22H15ClFNO3S/c23-16-6-9-18(10-7-16)29(27,28)21-14-25(13-15-4-2-1-3-5-15)20-11-8-17(24)12-19(20)22(21)26/h1-12,14H,13H2
    • InChI Key: OCKQHWUKVUEVER-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1C(C2C=C(C=CC=2N(C=1)CC1C=CC=CC=1)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 427.0445204g/mol
  • Monoisotopic Mass: 427.0445204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 62.8Ų

1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1604-0760-2μmol
1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
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F1604-0760-1mg
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F1604-0760-2mg
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F1604-0760-3mg
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F1604-0760-4mg
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F1604-0760-5mg
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F1604-0760-10mg
1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
866808-90-4 90%+
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1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Related Literature

Additional information on 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Introduction to 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 866808-90-4)

1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 866808-90-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the quinoline scaffold, which is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of multiple functional groups, such as the benzyl moiety, the 4-chlorobenzenesulfonyl group, and the fluoro substituent, contributes to its complex pharmacophore and potential therapeutic applications.

The 1,4-dihydroquinolin-4-one core structure is particularly noteworthy for its role in medicinal chemistry. This framework has been extensively studied for its ability to modulate various biological pathways. In recent years, derivatives of this class have shown promise in the development of novel therapeutic agents targeting diseases with high unmet medical needs. The specific arrangement of substituents in 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one enhances its interactions with biological targets, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a drug lead. The combination of the fluoro group and the chlorobenzenesulfonyl moiety has been shown to improve metabolic stability and binding affinity in several drug candidates. These features are critical for ensuring that a compound can reach effective concentrations at the target site while maintaining a favorable pharmacokinetic profile. The benzyl group further contributes to the molecule's solubility and bioavailability, which are essential factors in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one with greater accuracy. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in cancer progression and inflammation. These findings align with emerging research that highlights quinoline derivatives as potential inhibitors of key signaling pathways associated with these diseases.

The synthesis of 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one presents an intriguing challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in achieving high yields and purity levels. These advancements not only streamline the synthesis process but also open doors for further structural modifications and optimization.

In vitro studies have begun to unravel the mechanism of action for this compound. Preliminary data indicate that it may exert its effects by inhibiting specific enzymes or by modulating receptor activity. For instance, the fluoro group has been associated with enhanced binding affinity to certain protein targets, while the chlorobenzenesulfonyl moiety may contribute to receptor antagonism or agonism. These interactions could potentially lead to therapeutic benefits in conditions where such modulations are desired.

The pharmaceutical industry is increasingly interested in quinoline derivatives due to their versatility and efficacy. Companies are investing heavily in research aimed at identifying new applications for these compounds. 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one represents a promising addition to this growing portfolio of potential drug candidates. Its unique structural features make it an attractive molecule for further exploration in both academic and industrial settings.

As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target them effectively. The development of novel compounds like 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a testament to the power of interdisciplinary collaboration between chemists, biologists, and clinicians. By leveraging cutting-edge synthetic techniques and computational tools, researchers are paving the way for next-generation therapeutics that could significantly improve patient outcomes.

The future prospects for this compound are bright, with ongoing studies aimed at elucidating its full pharmacological profile. Further investigations into its efficacy and safety will be crucial before it can be considered for clinical development. However, the preliminary findings suggest that 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one holds considerable promise as a therapeutic agent.

In conclusion,1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 866808-90-4) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable candidate for further development into novel therapeutic agents targeting various diseases.

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